molecular formula C16H11F3N4O3S B2532854 2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 899752-16-0

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2532854
CAS No.: 899752-16-0
M. Wt: 396.34
InChI Key: STTLJKAUQQPTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C16H11F3N4O3S and its molecular weight is 396.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research has shown that derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial and antituberculosis activity. These compounds, featuring 1,2,4-triazole ring systems and sulfanyl acetamide groups, have displayed a range of biological activities, including antibacterial, antifungal, and antituberculosis effects. Such studies underline the potential of these compounds in developing new antimicrobial agents (Mahyavanshi, Parmar, & Mahato, 2011).

Pharmacological Evaluation for Antioxidant and Anti-inflammatory Actions

Derivatives containing the 1,3,4-oxadiazole moiety have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies suggest these compounds could be promising in the development of new pharmacological agents with diverse therapeutic applications (Faheem, 2018).

Material Science: Polyimides and Poly(amide-imide)

In the field of material science, research into aromatic polyimides and poly(amide-imide) containing the 1,3,4-oxadiazole-2-pyridyl pendant group has demonstrated these polymers' thermal stability and solubility in polar aprotic solvents. Such materials could be applied in high-performance applications requiring materials that withstand extreme temperatures while maintaining structural integrity (Mansoori et al., 2012).

Organosoluble, Thermally Stable Aromatic Polyimides

Further advancements in synthesizing new, thermally stable polyimides and poly(amide-imide)s based on similar molecular frameworks have shown significant potential. These developments highlight the versatility of such compounds in creating materials with desirable properties for industrial and technological applications, including electronics and aerospace (Mansoori et al., 2012).

Anticancer Properties

Synthetic efforts have led to the creation of N-substituted derivatives of similar compounds, showing promising anticancer properties. These studies offer a glimpse into the potential of these compounds in developing new therapeutic agents for cancer treatment, emphasizing the importance of structural modification in enhancing biological activity (Vinayak et al., 2014).

Future Directions

The future directions in the research of 1,3,4-oxadiazole derivatives include the development of new drugs . These compounds have become important synthons in the development of new drugs due to their broad range of chemical and biological properties .

Properties

IUPAC Name

2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O3S/c17-16(18,19)26-12-3-1-11(2-4-12)21-13(24)9-27-15-23-22-14(25-15)10-5-7-20-8-6-10/h1-8H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLJKAUQQPTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.